N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Description
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine (CAS No. 131748-59-9), also known as clothianidin (CGA322704), is a neonicotinoid insecticide and a key metabolite of thiamethoxam . Its molecular formula is C₆H₈ClN₅O₂S, with a molecular weight of 249.68 g/mol . Structurally, it features a nitroguanidine moiety linked to a 2-chloro-1,3-thiazol-5-ylmethyl group, which confers high affinity for insect nicotinic acetylcholine receptors . Clothianidin is both a standalone pesticide and an impurity in thiamethoxam synthesis, arising during the degradation of the parent compound .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-11(12(13)14)6(8)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLUDIQXOUITIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NCC1=CN=C(S1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616663 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-59-9 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine interacts with various proteins involved in oxidative stress responses, thereby modulating cellular redox states.
Cellular Effects
The effects of N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation, differentiation, and survival. Furthermore, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. Its impact on cellular metabolism includes modulation of metabolic fluxes and alteration of metabolite levels, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with specific biomolecules. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by the compound’s thiazole ring, which interacts with the enzyme’s catalytic residues. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine can inhibit or activate other enzymes, leading to changes in cellular processes such as signal transduction and gene expression. These molecular interactions ultimately result in the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological impact.
Dosage Effects in Animal Models
The effects of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it may induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects. These findings underscore the importance of dosage optimization in the application of this compound in various biological contexts.
Metabolic Pathways
N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy production. Additionally, it influences the levels of key metabolites, such as ATP and NADH, which are critical for maintaining cellular energy balance. These interactions highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and effectiveness.
Subcellular Localization
N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is a critical factor determining its biological effects and therapeutic potential.
Biological Activity
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine, often referred to as a derivative of nitroguanidine, is a compound with significant biological activity, particularly in the context of its role as a metabolite of the insecticide Clothianidin. This article explores its biological activity, mechanisms of action, and implications for health and environmental safety based on diverse research findings.
- Chemical Formula : CHClNOS
- Molecular Weight : 215.66 g/mol
- CAS Number : 135018-15-4
This compound acts primarily as a nicotinic acetylcholine receptor agonist , which is characteristic of neonicotinoid insecticides. This mechanism leads to overstimulation of the nervous system in insects, resulting in paralysis and death. The compound's interaction with acetylcholine receptors also raises concerns regarding potential neurotoxic effects in non-target species, including humans.
Genotoxicity and Carcinogenic Potential
Research indicates that exposure to N-nitrosamines, including this compound, can lead to significant cellular changes associated with cancer development. For instance, studies have shown that long-term exposure to N-methyl-N-nitro-N-nitroguanidine (MNNG), a related compound, can induce gastric cancer through mechanisms involving inflammation, oxidative stress, and abnormal cell proliferation .
In one study, rats exposed to MNNG exhibited reduced levels of E-cadherin and increased expression of vimentin and proliferating cell nuclear antigen (PCNA), markers indicative of epithelial-mesenchymal transition (EMT) and cell proliferation . These findings suggest that similar mechanisms may be at play with this compound.
Case Studies on Phytochemical Interventions
Several phytochemicals have been investigated for their protective effects against MNNG-induced gastric cancer. For example:
- Corilagin : Induces apoptosis in gastric cancer cells by regulating the HMBG1/PI3K/AKT signaling pathway.
- Crocetin : Increases apoptosis in gastric cancer cells by modulating Bcl-2 and Bax expression levels.
These studies illustrate the potential for natural compounds to mitigate the harmful effects associated with nitroguanidine derivatives .
Safety and Environmental Impact
As a metabolite of Clothianidin, this compound has raised safety concerns due to its persistence in the environment and potential for bioaccumulation. The European Chemicals Agency (ECHA) has classified Clothianidin as a biocide approved for use in controlling various pests but emphasizes the need for careful management to minimize risks to non-target organisms .
Summary Table of Biological Effects
Chemical Reactions Analysis
2.1. Aerobic Microbial Degradation
Under aerobic conditions, Pseudomonas stutzeri smk metabolizes clothianidin into 2-chloro-5-methyl thiazole (CMT) and methyl nitroguanidine (MNG) through oxidative demethylation and nitro group reduction .
| Degradation Product | Pathway | Environmental Impact |
|---|---|---|
| CMT | Thiazole ring cleavage | Persistent in soil and groundwater |
| MNG | Nitro-to-amine reduction | High mobility in aqueous systems |
Key Findings :
-
62% degradation efficiency within 14 days at pH 7 and 30°C .
-
Metabolites lack insecticidal activity, reducing ecological toxicity .
2.2. Hydrolysis
Clothianidin undergoes hydrolysis under alkaline conditions (pH > 9), yielding N-methyl-N-nitroguanidine and 2-chloro-5-(hydroxymethyl)thiazole .
| Reaction | Conditions | Half-Life |
|---|---|---|
| Base-catalyzed hydrolysis | pH 12, 25°C | 3–7 days |
3.1. Chlorine Substitution
The chlorine atom on the thiazole ring is susceptible to nucleophilic substitution. For example, reaction with sodium methoxide replaces chlorine with methoxy :
| Reagent | Product | Application |
|---|---|---|
| NaOCH₃ | Methoxy-thiazole derivative | Intermediate for analogs |
4.1. Photodegradation
UV irradiation cleaves the nitroguanidine moiety, forming N-(2-chlorothiazol-5-ylmethyl)-N-methylurea and nitric oxide (NO) .
| Condition | Primary Product | Byproduct |
|---|---|---|
| UV-A (365 nm), H₂O | Urea derivative | NO |
Ecotoxicity : Photodegradation reduces acute toxicity to non-target organisms .
4.2. Soil Metabolism
In soil, clothianidin is demethylated to N-(2-chlorothiazol-5-ylmethyl)-N-nitroguanidine (a primary metabolite) and further degraded to 2-chloro-5-methylthiazole .
| Metabolite | Persistence (DT₅₀) |
|---|---|
| N-(2-Chlorothiazol-5-ylmethyl)-N-nitroguanidine | 150–300 days |
5.1. Oxidative Demethylation
The N-methyl group is oxidized by cytochrome P450 enzymes in insects and microbes, forming polar metabolites excreted via phase II conjugation .
Mechanistic Steps :
-
Hydroxylation of the methyl group.
-
Oxidation to aldehyde intermediate.
-
Further oxidation to carboxylic acid.
5.2. Nitro Group Reduction
Microbial nitroreductases convert the nitro group (-NO₂) to amine (-NH₂), diminishing insecticidal activity :
Stability and Reactivity
| Factor | Effect on Clothianidin |
|---|---|
| pH < 4 | Rapid hydrolysis to MNG and CMT |
| pH 5–8 | Stable (half-life >1 year) |
| UV light | Accelerates nitro group cleavage |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Neonicotinoids
Structural Insights :
- Clothianidin: The nitroguanidine group (N-NO₂) enhances stability and receptor binding .
- Thiamethoxam : The oxadiazinan ring undergoes metabolic activation in plants or insects to form clothianidin, increasing its potency .
- Imidacloprid : Features a chloropyridinyl group instead of thiazolyl, reducing thiazole-specific bioactivity .
Toxicity and Environmental Behavior
Table 2: Toxicological and Environmental Profiles
Key Findings :
- Clothianidin exhibits low acute toxicity in mammals but poses risks to non-target insects like bees .
- Thiamethoxam’s pro-insecticide nature reduces initial toxicity but increases environmental load via clothianidin formation .
- Imidacloprid’s higher log P (partition coefficient) correlates with bioaccumulation in aquatic ecosystems .
Metabolic Pathways
- Clothianidin : Undergoes denitrification to form N-methylguanidine and hydrolysis to urea derivatives .
- Thiamethoxam : Metabolized via N-demethylation and ring cleavage to yield clothianidin as a primary active metabolite .
- Imidacloprid : Degrades to olefin and urea metabolites, with slower nitro-reduction compared to clothianidin .
Preparation Methods
Core Functional Groups
The molecule comprises:
- A 2-chloro-1,3-thiazol-5-yl heterocycle, providing electrophilic reactivity at the methylene position.
- A N-methyl-N-nitroguanidine moiety, requiring precise nitration conditions to avoid over-oxidation.
The IUPAC name 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine reflects this arrangement, with a molecular formula of C₆H₈ClN₅O₂S and a molecular weight of 249.68 g/mol.
Retrosynthetic Analysis
Disconnection strategies suggest two primary intermediates:
- 2-Chloro-5-(chloromethyl)-1,3-thiazole : Serves as the electrophilic coupling partner.
- N-Methyl-N-nitroguanidine : The nucleophilic component for alkylation.
Alternative routes may involve pre-functionalized guanidines or late-stage nitration.
Preparation Methodologies
Thiazole Core Synthesis
The 2-chloro-1,3-thiazole ring is synthesized via:
- Hantzsch Thiazole Synthesis : Condensation of thioamides with α-haloketones. For example, reacting chloroacetonitrile with thiourea yields 2-amino-5-chlorothiazole, followed by chlorination at the 2-position using POCl₃.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the thiazole intermediate with >95% purity.
Nitroguanidine Formation
N-Methyl-N-nitroguanidine is prepared through:
Coupling Reaction
The final step involves nucleophilic substitution:
- Alkylation : 2-Chloro-5-(chloromethyl)-1,3-thiazole (1.2 eq) reacts with N-methyl-N-nitroguanidine (1.0 eq) in acetonitrile at 60°C for 12 hours.
- Base Selection : Potassium carbonate (2.5 eq) neutralizes HCl byproduct, improving reaction efficiency.
Optimization Insights : - Solvent screening showed acetonitrile > DMF > THF for minimizing side products.
- Reaction monitoring via TLC (Rf = 0.3 in 7:3 ethyl acetate/hexane).
Purification and Characterization
Isolation Techniques
Analytical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 249.68 g/mol | PubChem CID 21663069 |
| Melting Point | 148–150°C | EPA Report |
| HPLC Retention Time | 18 minutes (C18 column) | EPA Method |
| SMILES | CN(C(=NCC1=CN=C(S1)Cl)N)N+[O-] | PubChem |
Scale-Up Considerations
Q & A
Basic: What are the recommended methods for synthesizing N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine in laboratory settings?
Methodological Answer:
A validated synthesis route involves reacting (Z)-2-(1,3-thiazolidin-2-ylidene)cyanamide with 2-chloro-5-thiazolylmethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at room temperature with stirring, followed by filtration, solvent concentration, and purification via column chromatography. This yields the target compound with a 53.7% efficiency. Crystallization from tetrahydrofuran (THF) produces single crystals suitable for structural analysis .
Basic: What spectroscopic techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- 1H NMR : Characteristic peaks include δ 7.71 (s, thiazole-H), 4.79 (s, CH2 linker), and 3.49–3.92 (m, thiazolidine ring protons). These signals confirm regiochemistry and absence of impurities .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N at 1.150 Å) and stereochemistry (Z-configuration). SHELX software (SHELXS97/SHELXL97) refines crystallographic parameters, validating molecular geometry .
Advanced: How do environmental factors influence the degradation pathways of this compound in soil ecosystems?
Methodological Answer:
Degradation pathways include:
- Hydrolysis : pH-dependent cleavage of the nitroimino group, yielding N-(2-chloro-1,3-thiazol-5-ylmethyl)urea .
- Microbial metabolism : N-demethylation to form N-demethyl clothianidin, followed by denitrification to N-methylguanidine. Soil organic carbon (SOC) content enhances sorption (Kd = 2.5–14.7 L/kg), reducing bioavailability but prolonging persistence .
- Methodological resolution : Isotopic labeling (e.g., 14C-tracers) and LC-MS/MS quantify metabolites under varying pH (4–8) and SOC conditions .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Methodological Answer:
- Disordered moieties : The thiazolidine ring may exhibit conformational flexibility. SHELXL’s PART instruction partitions disorder, while restraints (DFIX, SIMU) stabilize refinement .
- Hydrogen placement : H-atoms are constrained using riding models (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq) .
- Validation : R-factor convergence (<0.05) and CheckCIF/PLATON verify structural integrity .
Advanced: How do contradictory findings regarding the compound's environmental persistence arise, and what methodological approaches resolve them?
Methodological Answer:
Discrepancies arise from:
- Soil heterogeneity : Clay content (10–30%) variably influences sorption (Kd ± 40%).
- Analytical sensitivity : LC-MS/MS detection limits (0.1–1.0 µg/L) may miss trace metabolites .
- Resolution : Standardized OECD Guideline 307 (aerobic soil degradation) controls variables (moisture, temperature). Long-term field trials (≥180 days) reconcile lab-field disparities .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard classification : EU Regulation 1272/2008 designates Xn (Harmful; R22: toxic if swallowed) and N (Environmental hazard; R50-53: toxic to aquatic life) .
- Mitigation : Use fume hoods, nitrile gloves, and particulate-filtering respirators. Waste disposal follows P501 guidelines (incineration with alkaline scrubbers) .
Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulates binding to nicotinic acetylcholine receptors (nAChRs). Key interactions include H-bonding with Arg81 and π-π stacking with Trp148 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns). Validate against mutagenesis data (e.g., Arg81Ala reduces binding affinity) .
Advanced: What analytical strategies differentiate between geometric isomers (E/Z) of this compound during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
